

Western blot protocol for H3K79me2 after Dot1L-IN-2 treatment

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Compound of Interest		
Compound Name:	Dot1L-IN-2	
Cat. No.:	B12426624	Get Quote

Application Notes and Protocols

Topic: Western Blot Protocol for H3K79me2 after **Dot1L-IN-2** Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone H3 lysine 79 (H3K79) methylation is a critical epigenetic modification primarily associated with active gene transcription.[1] The sole enzyme responsible for mono-, di-, and trimethylation of H3K79 in mammals is the Disruptor of Telomeric Silencing 1-like (DOT1L) methyltransferase.[1][2][3] Unlike most histone methyltransferases, DOT1L does not contain a SET domain.[4] Dysregulation of DOT1L activity and the resulting aberrant H3K79 hypermethylation are key drivers in the pathogenesis of certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias.[1][2][5][6] In these cancers, MLL fusion proteins aberrantly recruit DOT1L to ectopic loci, leading to the overexpression of leukemogenic genes like HOXA9 and MEIS1.[5][6]

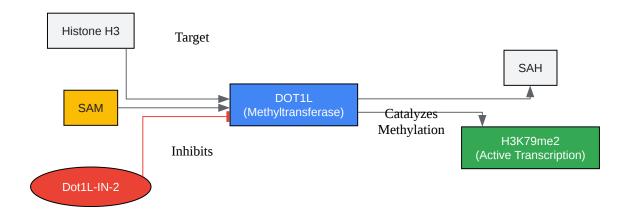
Dot1L-IN-2 is a representative small molecule inhibitor designed to be competitive with the S-adenosylmethionine (SAM) cofactor, thereby blocking the catalytic activity of DOT1L.[1][5] By inhibiting DOT1L, **Dot1L-IN-2** causes a global reduction in H3K79 methylation levels, which suppresses the expression of target oncogenes and can induce apoptosis in cancer cells.[1][5] Western blotting is a fundamental and effective technique to quantitatively assess the cellular



potency and efficacy of Dot1L inhibitors like **Dot1L-IN-2** by directly monitoring the levels of H3K79me2.[1][7]

Signaling Pathway and Mechanism of Inhibition

DOT1L transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 79 residue of histone H3.[5][8] This process can be repeated to create mono-, di-, and trimethylated states (H3K79me1, H3K79me2, H3K79me3).[9] **Dot1L-IN-2** acts by occupying the SAM binding pocket of DOT1L, preventing the methyl-transfer reaction and leading to a decrease in global H3K79 methylation levels.[5]



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Mechanism of DOT1L action and inhibition by **Dot1L-IN-2**.

Experimental Protocol

This protocol provides a method for treating cultured cells with **Dot1L-IN-2**, preparing histone extracts, and performing a Western blot to detect changes in H3K79me2 levels.

Materials and Reagents

 Cell Lines: Human leukemia cell line (e.g., MV4-11, MOLM-13) or other cancer cell lines with known DOT1L dependency.



- Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Dot1L-IN-2: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
- Lysis Buffer: Acid extraction buffer (0.2 N HCl).
- Neutralization Buffer: 1 M NaOH.
- Protein Assay: BCA Protein Assay Kit.
- SDS-PAGE: 10-15% Bis-Tris or Tris-Glycine gels, running buffer.
- Sample Buffer: 4X LDS sample buffer with 100 mM DTT.
- Transfer System: PVDF membrane (0.22 μm), transfer buffer, and electroblotting apparatus.
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
- Primary Antibodies:
 - Rabbit anti-H3K79me2 (e.g., Thermo Fisher #49-1019, Abcam #ab3594).[10]
 Recommended dilution: 1:250 1:1000.
 - Rabbit anti-Total Histone H3 (loading control). Recommended dilution: 1:5000 1:10000.
- Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.
- Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
- Imaging System: Chemiluminescence imager.

Cell Culture and Treatment

- Plate cells at a density of 0.5 x 10⁶ cells/mL in appropriate culture vessels.
- Allow cells to acclimate for 24 hours before treatment.



- Prepare serial dilutions of **Dot1L-IN-2** in culture medium from the 10 mM DMSO stock. A typical final concentration range for dose-response experiments is 0.01 μ M to 10 μ M. Include a DMSO-only vehicle control.
- Replace the medium with the inhibitor-containing medium.
- Incubate the cells for 72-96 hours. The long incubation time is necessary to observe the dilution of the histone mark through cell division.
- Harvest cells by centrifugation at 500 x g for 5 minutes. Wash the cell pellet once with icecold PBS.

Histone Extraction (Acid Extraction Method)

- Resuspend the cell pellet in ice-cold PBS with 5 mM Sodium Butyrate (to inhibit histone deacetylases) and centrifuge again.
- Resuspend the pellet in 1 mL of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM PMSF, and 0.02% (v/v) NaN₃).
- Lyse cells on ice for 10 minutes with gentle stirring.
- Centrifuge at 2000 x g for 10 minutes at 4°C. The supernatant contains cytoplasmic proteins and can be discarded.
- Wash the nuclear pellet with 1 mL of TEB and centrifuge again.
- Resuspend the pellet in 0.2 N HCl at a concentration of 4 x 10⁷ nuclei/mL.
- Incubate overnight at 4°C with gentle stirring to extract histones.
- Centrifuge at 2000 x g for 10 minutes at 4°C.
- Transfer the supernatant containing the histone proteins to a new tube.
- Determine protein concentration using a BCA assay.

SDS-PAGE and Western Blotting



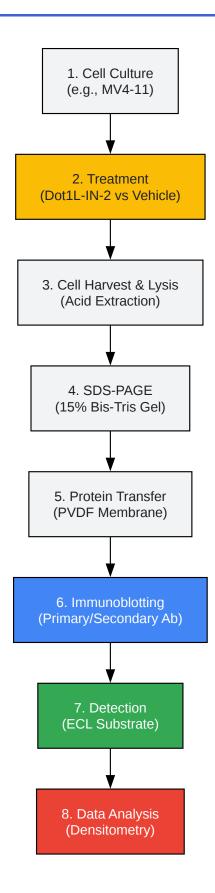
- For each sample, dilute 10-15 μg of histone extract in 1X LDS sample buffer.[10][11]
- Boil samples at 95°C for 5 minutes.
- Load samples onto a 10-15% Bis-Tris gel and run until the dye front reaches the bottom.
- Transfer proteins to a PVDF membrane. A wet transfer at 100V for 60-90 minutes is recommended for small histone proteins.
- Confirm successful transfer by staining the membrane with Ponceau S.

Immunodetection

- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibody (anti-H3K79me2) diluted in blocking buffer overnight at 4°C on a shaker.[12]
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12]
- Wash the membrane three times for 10 minutes each with TBST.
- Apply ECL detection reagent according to the manufacturer's instructions and capture the signal using an imaging system.
- Strip the membrane (if necessary) and re-probe with the anti-Total Histone H3 antibody as a loading control.

Experimental Workflow





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Western blot workflow for H3K79me2 detection.



Data Presentation and Analysis

The primary output is a Western blot image showing bands for H3K79me2 (~17 kDa) and Total H3 (~17 kDa). A dose-dependent decrease in the H3K79me2 signal is expected with increasing concentrations of **Dot1L-IN-2**, while the Total H3 signal should remain constant.[7][13]

Quantitative Analysis:

- Use image analysis software (e.g., ImageJ) to measure the band intensity (densitometry) for H3K79me2 and Total H3 for each lane.
- Normalize the H3K79me2 signal to the corresponding Total H3 signal to correct for loading differences.
- Express the normalized H3K79me2 levels as a percentage of the vehicle (DMSO) control.
- Plot the percentage of H3K79me2 inhibition against the log concentration of **Dot1L-IN-2** to determine the IC₅₀ value.

Table 1: Representative Quantitative Data for **Dot1L-IN-2** Treatment

Dot1L-IN-2 (μM)	H3K79me2 Intensity (Normalized)	% of Vehicle Control
0 (Vehicle)	1.00	100%
0.01	0.85	85%
0.1	0.48	48%
1	0.12	12%
10	0.04	4%

Note: Data are hypothetical and for illustrative purposes.

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